(R)-2-Ethyl-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOHZOPKNFZZAD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314523 | |

| Record name | (2R)-2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393781-72-1 | |

| Record name | (2R)-2-Ethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393781-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Ethyl-piperazine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract: (R)-2-Ethyl-piperazine is a chiral building block of significant interest in medicinal chemistry. Its distinct structural features and versatile chemical properties make it a valuable scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a thorough overview of the physical and chemical properties of this compound, its synthesis, and its applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals aiming to harness the potential of this molecule.

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2][3][4][5] The two nitrogen atoms within the piperazine ring provide opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for drug efficacy. The introduction of a chiral center, as seen in this compound, adds a three-dimensional aspect to the molecule that can be crucial for selective interaction with biological targets. This guide will focus on the (R)-enantiomer and its role in modern drug design.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in drug development, influencing its behavior in biological systems and its suitability for formulation.

Structural and General Properties

| Property | Value |

| IUPAC Name | (2R)-2-ethylpiperazine |

| Synonyms | (R)-2-Ethylpiperazine |

| CAS Number | 393781-72-1[6][7] |

| Molecular Formula | C6H14N2[6] |

| Molecular Weight | 114.19 g/mol [6][7][8] |

| Appearance | Colorless to pale yellow liquid[6] |

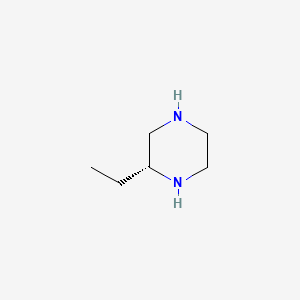

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic and Physical Data

| Property | Value |

| Boiling Point | 146-148 °C[6] |

| pKa | 9.31 ± 0.40 (Predicted)[6] |

| Solubility | Soluble in water and organic solvents[6] |

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure this compound is a critical aspect of its use in pharmaceutical development. Common strategies include asymmetric synthesis to directly form the desired enantiomer or the resolution of a racemic mixture.

Diagram 2: Generalized Synthetic Workflow

Caption: High-level overview of synthetic approaches.

Key Reactive Sites

The chemical reactivity of this compound is primarily centered around its two secondary amine groups. These nitrogen atoms are nucleophilic and can readily undergo a variety of chemical transformations, including:

-

N-Alkylation: Reaction with alkyl halides to introduce various substituents.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Boc Protection: The use of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other.

The ability to selectively modify the piperazine ring is a key reason for its prevalence in medicinal chemistry.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of this compound for its use in drug development.

Chromatographic Methods for Purity Assessment

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity of this compound.

-

Rationale: Chiral HPLC is the standard method for separating and quantifying enantiomers. The choice of the chiral stationary phase is critical for achieving a successful separation.

-

Methodology:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol is typically effective. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for compounds lacking a strong chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The retention times for the (R)- and (S)-enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess.

-

Spectroscopic Methods for Structural Elucidation

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms.

-

Methodology:

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or deuterium oxide (D₂O) is used.

-

¹H NMR: The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the piperazine ring.

-

¹³C NMR: The spectrum will display distinct signals for each of the carbon atoms in the molecule.

-

Protocol 3: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Rationale: Mass spectrometry provides an accurate determination of the molecular mass.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

-

Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Applications in Drug Discovery

This compound is a versatile building block in the synthesis of a wide range of pharmaceutical compounds.[2] Its incorporation into a molecule can influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The piperazine moiety is found in drugs targeting a variety of diseases, including cancer, infectious diseases, and central nervous system disorders.[9]

Diagram 3: Role in Drug Discovery Workflow

Caption: Integration into the lead optimization phase.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. Its well-defined stereochemistry and the versatile reactivity of the piperazine ring offer chemists a powerful tool to create novel drug candidates with improved properties. A thorough understanding of its physicochemical characteristics and the use of robust analytical methods are crucial for its successful application in the highly regulated field of drug development.

References

-

2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem - NIH. (URL: [Link])

-

The Versatility of Piperazine Derivatives in Pharmaceutical Synthesis. (URL: [Link])

-

2-Ethyl piperazine hydrochloride | C6H15ClN2 | CID 22710786 - PubChem - NIH. (URL: [Link])

-

[2-(2-hydroxyethoxy)ethyl]piperazine - Density 1.061 G/m3, Molecular Weight 340.5 G | Non-poisonous Laboratory Powder, 12 Month Shelf Life at Best Price in Ankleshwar | Surya Life Sciences Ltd. - Tradeindia. (URL: [Link])

-

1-(2-(2-Hydroxyethoxy)ethyl)piperazine - the NIST WebBook. (URL: [Link])

-

Synthesis of 2-(2-hydroxyethyl)piperazine - PrepChem.com. (URL: [Link])

-

1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem. (URL: [Link])

- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. (URL: )

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchGate. (URL: [Link])

-

5308-25-8 CAS | N-ETHYL PIPERAZINE | Laboratory Chemicals | Article No. 03754. (URL: [Link])

-

1-(2-Hydroxyethyl)piperazine - ChemBK. (URL: [Link])

-

N-ethyl piperazine - ChemBK. (URL: [Link])

-

1-(2-(2-Hydroxyethoxy)ethyl)piperazine - the NIST WebBook. (URL: [Link])

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC - NIH. (URL: [Link])

-

N-(2-Hydroxyethyl) Piperazine - Mallak Specialties Pvt Ltd. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-2-Ethyl-piperazine: Synthesis, Characterization, and Application

Abstract: The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] This guide provides an in-depth technical overview of the chiral building block, (R)-2-Ethyl-piperazine. We delve into its fundamental properties, stereoselective synthesis and resolution, analytical characterization, and applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals who utilize chiral amines in the synthesis of novel therapeutic agents.

Core Compound Identification and Physicochemical Properties

This compound is a chiral derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[3] The presence of a stereocenter at the C2 position necessitates precise control and characterization, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4] The specific (R)-configuration is crucial for targeted interactions with chiral biological macromolecules like receptors and enzymes.[5]

The compound is typically handled as the free base or as a more stable salt, such as the dihydrochloride salt. It is essential to distinguish between the different forms by their unique CAS Registry Numbers.

Chemical Structure

Caption: Chemical structure of this compound.

Key Properties

A summary of essential identifiers and physicochemical properties for this compound and its related forms is presented below. These data are critical for reaction planning, analytical method development, and material handling.

| Property | This compound | This compound Dihydrochloride | Racemic 2-Ethylpiperazine |

| CAS Number | 393781-72-1[6][7][8] | 438050-07-8[6] | 13961-37-0[6][9] |

| Molecular Formula | C₆H₁₄N₂[6][7][8] | C₆H₁₆Cl₂N₂ | C₆H₁₄N₂[6][9] |

| Molecular Weight | 114.19 g/mol [7][8] | 187.11 g/mol | 114.19 g/mol [6][9] |

| Appearance | Colorless to pale yellow liquid[6] | Off-white solid | Colorless to pale yellow liquid[6] |

| Boiling Point | 169.5 ± 8.0 °C (Predicted)[7] | N/A | 146-148 °C[6] |

| pKa | 9.31 ± 0.40 (Predicted)[6] | N/A | 9.31 ± 0.40 (Predicted)[6] |

| Topological Polar Surface Area | 24.1 Ų[6][9] | N/A | 24.1 Ų[6][9] |

Synthesis and Enantiomeric Resolution

Obtaining enantiomerically pure this compound is a critical step for its use in pharmaceutical development. The most common strategy involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Ethylpiperazine

The synthesis of the racemic 2-substituted piperazine core can be achieved through various established methods in heterocyclic chemistry.[10] A common approach involves the cyclization of appropriate diamine precursors. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and propionaldehyde can furnish the 2-ethylpiperazine scaffold under mild conditions.[10]

Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic mixture into its constituent enantiomers is a pivotal process. The formation of diastereomeric salts is a robust and scalable classical resolution technique.[11]

Causality of Separation: This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine base with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These salts possess different crystal lattice energies and, crucially, different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[11]

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Protocol: Chiral Resolution

-

Resolving Agent Selection: The choice of resolving agent is critical. Chiral acids like tartaric acid or mandelic acid are commonly used. The goal is to form diastereomeric salts with a significant solubility differential.[11]

-

Salt Formation: Dissolve the racemic 2-ethylpiperazine in a suitable solvent (e.g., ethanol, methanol). Add an equimolar amount of the chosen chiral resolving agent.

-

Fractional Crystallization:

-

Solvent System: The solvent must be chosen such that one diastereomeric salt is sparingly soluble while the other remains in solution.[11] This often requires screening various solvents or solvent mixtures.

-

Cooling: Employ a slow, controlled cooling rate. This promotes selective precipitation of the less soluble diastereomer and prevents co-precipitation, maximizing the enantiomeric purity of the crystalline fraction.[11]

-

-

Isolation: Isolate the precipitated crystals by filtration. Wash the crystals with a small amount of cold, anhydrous solvent to remove residual mother liquor.

-

Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.

-

Extraction: Extract the liberated enantiomerically enriched free base into an organic solvent (e.g., dichloromethane). Dry the organic layer and remove the solvent under reduced pressure to yield the purified enantiomer.

-

Purity Analysis: Determine the enantiomeric excess (ee%) of the product using Chiral HPLC (see Section 3.1). Repeat crystallization if necessary to achieve the desired purity.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and particularly the enantiomeric integrity of this compound.

Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[4][12]

Principle of Separation: CSPs are themselves chiral and create a chiral environment within the column. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, leading to different retention times and thus, separation.[13] Polysaccharide-based CSPs are widely effective for separating a broad range of chiral compounds, including piperazine derivatives.[4]

Caption: Workflow for Chiral HPLC method development and analysis.

Protocol: Chiral HPLC Analysis

-

Column Selection: Select a suitable polysaccharide-based CSP. Columns such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) are often a good starting point for piperazine derivatives.[4]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine, DEA). The amine modifier is crucial as it occupies active sites on the silica surface and improves the peak shape of basic analytes like piperazines.

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[4]

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample.

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers.

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

-

Structural Confirmation

Standard spectroscopic techniques are used to confirm the chemical structure and assess chemical purity:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the molecular skeleton and connectivity.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.[9]

-

Infrared Spectroscopy (IR): Identifies characteristic functional groups.[9]

Applications in Drug Discovery and Development

The piperazine moiety is a cornerstone in modern drug design, and the chiral nature of this compound offers specific advantages.

-

Privileged Scaffold: Piperazine is considered a "privileged scaffold" because its derivatives can interact with numerous biological targets.[1] It is found in drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][3]

-

Pharmacokinetic Enhancement: The two nitrogen atoms of the piperazine ring can be protonated at physiological pH. This basicity often improves aqueous solubility and oral bioavailability, which are critical properties for successful drug candidates.[1][14]

-

Stereospecific Interactions: The ethyl group at the chiral C2 position provides a specific three-dimensional orientation. This is critical for achieving high-affinity and selective binding to a biological target, which can enhance potency and reduce off-target side effects. Research on substituted piperazines has demonstrated that stereoisomers can exhibit distinct selectivity and activity at different receptors.[5]

-

Versatile Building Block: this compound serves as a versatile intermediate.[6][15] Its two distinct nitrogen atoms (one more sterically hindered than the other) can be selectively functionalized to build complex molecular architectures required for targeted therapies.

Safety, Handling, and Storage

Proper handling of this compound and its salts is essential in a research environment. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).

-

Hazard Identification: The dihydrochloride salt is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[16]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[16][17]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[18] If exposure limits are exceeded, use a full-face respirator.[16]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Do not breathe vapors or dust. Wash hands thoroughly after handling.[19] Keep away from heat, sparks, and open flames.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep in a dark place under an inert atmosphere.[6]

References

-

National Center for Biotechnology Information. (n.d.). 2-Ethylpiperazine. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Piperazine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-Boc-2-ethylPiperazine. PubChem Compound Database. Retrieved from [Link]

-

Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

-

Britton, T. C., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Retrieved from [Link]

-

Zhang, L., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Gribi, R., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

Ali, I., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Al-Rimawi, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved from [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (R)-2-Ethylpiperazine | 393781-72-1 [chemicalbook.com]

- 9. 2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperazine synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. echemi.com [echemi.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide to the Biological Activity of (R)-2-Ethyl-piperazine Derivatives

Introduction: The Piperazine Scaffold and the Significance of the (R)-2-Ethyl Moiety

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in numerous clinically approved drugs stems from its favorable physicochemical properties, which can enhance aqueous solubility, oral bioavailability, and metabolic stability of drug candidates. The two nitrogen atoms of the piperazine core offer versatile points for chemical modification, allowing for the fine-tuning of pharmacological activity.

This guide focuses on a specific, chiral subset of this important class of molecules: (R)-2-Ethyl-piperazine derivatives. The introduction of an ethyl group at the second position of the piperazine ring imparts chirality, a critical consideration in modern drug design as enantiomers often exhibit distinct pharmacological and toxicological profiles. The (R)-configuration at this stereocenter can significantly influence the binding affinity and selectivity of the molecule for its biological target. This document will provide a comprehensive overview of the known and potential biological activities of these derivatives, detailed experimental protocols for their evaluation, and an exploration of the structure-activity relationships that govern their function.

Structure-Activity Relationships (SAR): Decoding the Impact of Substituents

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the piperazine nitrogens. While specific SAR studies on this scaffold are emerging, we can extrapolate from the broader class of 2-substituted piperazines and related structures.

The (R)-2-ethyl group itself serves as a crucial chiral de

(R)-2-Ethyl-piperazine: A Strategic Chiral Building Block in Modern Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Ethyl-piperazine has emerged as a critical chiral building block in medicinal chemistry, prized for its unique structural and stereochemical properties. As a substituted piperazine, it belongs to a class of "privileged scaffolds" that are frequently incorporated into the core of a wide array of approved therapeutic agents. The presence of a chiral center at the 2-position, combined with the differential reactivity of its two nitrogen atoms, provides a versatile platform for constructing complex, three-dimensional molecules with high specificity for biological targets. This guide offers a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and strategic application in the synthesis of high-value pharmaceutical compounds, with a particular focus on kinase inhibitors.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This motif is a cornerstone of modern drug design due to several advantageous properties. The two nitrogen atoms offer a high polar surface area and act as hydrogen bond donors and acceptors, which often leads to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Introducing a substituent, such as an ethyl group at the C-2 position, creates a chiral center. The use of a single enantiomer, like this compound, is paramount in drug development. Enantiomers can have vastly different pharmacological and toxicological profiles. Utilizing an enantiomerically pure building block ensures that the final active pharmaceutical ingredient (API) interacts with its biological target in a highly specific and predictable manner, maximizing therapeutic efficacy while minimizing off-target effects.

Physicochemical and Stereochemical Properties

A thorough understanding of the properties of this compound is essential for its effective use in synthesis.

Table 1: Key Physicochemical Properties of 2-Ethyl-piperazine

| Property | Value | Reference / Note |

| Molecular Formula | C₆H₁₄N₂ | |

| Molecular Weight | 114.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 146-148 °C | |

| pKa (Predicted) | 9.31 ± 0.40 | |

| Storage | Room temperature, inert atmosphere |

The stereocenter at the C-2 position is fixed in the (R) configuration. The two nitrogen atoms, N1 and N4, are chemically distinct. N1 is adjacent to the chiral center, making it more sterically hindered, while N4 is less hindered. This inherent difference is a key strategic element, allowing for selective functionalization.

Synthesis of Enantiomerically Pure this compound

Obtaining this compound in high enantiomeric purity is a critical first step. The most common industrial approach involves the synthesis of the racemic compound followed by chiral resolution.

Racemic Synthesis

The synthesis of racemic 2-ethylpiperazine can be achieved through various methods, often starting from ethylenediamine and a suitable C3 synthon. However, these routes can be plagued by side reactions, such as the formation of N,N'-diethylpiperazine. Careful control of reaction conditions and stoichiometry is crucial to maximize the yield of the desired product.

Chiral Resolution by Diastereomeric Salt Crystallization

Chiral resolution remains a robust and cost-effective method for separating enantiomers on a large scale. The principle involves reacting the racemic 2-ethylpiperazine base with an enantiomerically pure chiral acid. This reaction forms two diastereomeric salts with different physical properties, most notably, different solubilities.

Workflow for Chiral Resolution:

Caption: General workflow for chiral resolution.

Key Considerations for Resolution:

-

Choice of Resolving Agent: Chiral acids like L-(+)-tartaric acid or mandelic acid are commonly used. The choice is critical and often requires screening to find an agent that forms diastereomeric salts with a significant solubility difference.

-

Solvent System: The solvent plays a pivotal role. Alcohols (methanol, ethanol) or their mixtures with water are frequently employed to fine-tune the solubility properties of the diastereomeric salts.

-

Cooling Rate: A slow, controlled cooling process is essential for selective crystallization and to prevent the co-precipitation of the undesired diastereomer.

Strategic Applications in Synthesis: The Case of Kinase Inhibitors

This compound is a valuable building block in the synthesis of numerous APIs, particularly kinase inhibitors used in oncology. Kinase inhibitors often feature a core heterocyclic structure linked to various substituted aromatic rings, and the piperazine moiety serves as a key linker that modulates solubility and target engagement.

A notable example, while not using the ethyl-substituted variant, is Imatinib (Gleevec) , a revolutionary drug for chronic myelogenous leukemia (CML). The synthesis of Imatinib and its analogues often involves the coupling of a pyrimidine core with a piperazine derivative. The principles used in these syntheses are directly applicable to building blocks like this compound for creating next-generation inhibitors.

The general synthetic strategy involves the sequential N-functionalization of the piperazine ring. The less sterically hindered N4 is typically reacted first, followed by functionalization of the more hindered N1.

Illustrative Synthetic Pathway:

Caption: A generalized two-step functionalization strategy.

Key Experimental Protocols

The following are representative, generalized protocols for the key transformations involving this compound. Note: These protocols are illustrative and require optimization for specific substrates and scales.

Protocol: N-Boc Protection of this compound

Protecting one of the nitrogen atoms is a common strategy to ensure selective functionalization of the other. The Boc (tert-butyloxycarbonyl) group is frequently used.

Objective: To selectively protect the less sterically hindered N4 position.

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield (R)-1-Boc-3-ethyl-piperazine.

Protocol: N4-Arylation via Buchwald-Hartwig Coupling

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

Objective: To couple an aryl halide with the N4 position of a protected this compound.

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), (R)-1-Boc-3-ethyl-piperazine (1.1-1.2 eq), a palladium catalyst (e.g., Pd

The Enantiomeric Journey of 2-Ethylpiperazine: A Technical Guide to Its Discovery, Separation, and Significance

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, prized for its favorable pharmacokinetic properties. Among its myriad derivatives, 2-ethylpiperazine presents a fascinating case study in stereochemistry and its profound impact on biological activity. The introduction of a chiral center at the C-2 position gives rise to (R)- and (S)-enantiomers, each with the potential for unique pharmacological profiles. This technical guide provides a comprehensive exploration of the discovery, synthesis, and enantiomeric resolution of 2-ethylpiperazine. We delve into the historical context of substituted piperazine synthesis, detail the evolution of chiral separation techniques from classical resolution to modern stereoselective synthesis, and discuss the anticipated, yet largely unexplored, differential pharmacology of its enantiomers. This document serves as an in-depth resource, blending foundational principles with practical, field-proven insights to empower researchers in the ongoing quest for more selective and efficacious therapeutics.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in a vast array of pharmaceuticals. Its prevalence stems from a combination of desirable physicochemical properties, including high aqueous solubility, a pKa that renders it partially protonated at physiological pH, and the ability to engage in multiple hydrogen bonding interactions. These characteristics often lead to improved oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

While a significant number of piperazine-containing drugs are substituted at the nitrogen atoms, functionalization of the carbon backbone introduces a higher degree of three-dimensional complexity. The incorporation of a substituent at the C-2 position, as in 2-ethylpiperazine, creates a chiral center, thereby opening up new avenues for refining pharmacological activity and selectivity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects.

This guide focuses specifically on the discovery and history of the enantiomers of 2-ethylpiperazine, providing a detailed examination of the synthetic and analytical challenges and triumphs associated with this seemingly simple, yet stereochemically rich molecule.

The Genesis of 2-Ethylpiperazine: A Historical Perspective on Synthesis

Early Synthetic Approaches to Racemic 2-Substituted Piperazines

The initial synthesis of 2-substituted piperazines, including the ethyl derivative, would have likely produced a racemic mixture. Common strategies for constructing the piperazine ring that could be adapted for this purpose include:

-

Cyclization of Substituted Ethylenediamines: A prevalent method involves the reaction of an N-substituted ethylenediamine with a suitable two-carbon electrophile. For 2-ethylpiperazine, this could conceptually involve the cyclization of 1-amino-2-butylamine with a dihaloethane, although this specific route is not prominently documented for this particular compound.

-

Reduction of Pyrazines or Pyrazinones: Another classical approach is the reduction of a corresponding substituted pyrazine or piperazinone. The synthesis of an ethyl-substituted pyrazine, followed by catalytic hydrogenation, would yield racemic 2-ethylpiperazine.

Modern synthetic organic chemistry offers a plethora of more sophisticated methods for the construction of substituted piperazine rings, many of which are amenable to producing 2-ethylpiperazine. These include palladium-catalyzed C-N cross-coupling reactions and various multi-component reactions.

The Stereochemical Imperative: Resolving the Enantiomers of 2-Ethylpiperazine

The true challenge and area of significant scientific endeavor lie not in the synthesis of racemic 2-ethylpiperazine, but in the separation and isolation of its individual (R)- and (S)-enantiomers. The pursuit of enantiomerically pure compounds is driven by the understanding that stereochemistry is a critical determinant of biological activity.

Classical Resolution via Diastereomeric Salt Formation

The most time-honored and industrially scalable method for separating enantiomers of a basic compound like 2-ethylpiperazine is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the principle that diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality Behind Experimental Choices: The selection of an appropriate chiral resolving agent is paramount for a successful resolution. For a basic amine like 2-ethylpiperazine, a chiral acid is the resolving agent of choice. The interaction between the racemic base (R/S)-2-ethylpiperazine and a single enantiomer of a chiral acid, such as L-(+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-2-ethylpiperazine]-(L)-tartrate and [(S)-2-ethylpiperazine]-(L)-tartrate. The subtle differences in the three-dimensional arrangement of these salts lead to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, cooling rate), one diastereomer will preferentially crystallize, allowing for its isolation by filtration.

Experimental Protocol: Classical Resolution of Racemic 2-Ethylpiperazine

Objective: To separate the enantiomers of racemic 2-ethylpiperazine using L-(+)-tartaric acid as the resolving agent.

Materials:

-

Racemic 2-ethylpiperazine

-

L-(+)-tartaric acid

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: Dissolve racemic 2-ethylpiperazine (1.0 eq) in methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the 2-ethylpiperazine solution with stirring.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate, which is now enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.

-

Recrystallization (Optional): To improve the diastereomeric purity of the isolated salt, it can be recrystallized from a suitable solvent.

-

Liberation of the Free Base: Suspend the purified diastereomeric salt in water and add a strong base, such as a concentrated NaOH solution, until the pH is basic. This will deprotonate the piperazine nitrogen, liberating the free base.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent like diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry them over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-ethylpiperazine.

-

Isolation of the Other Enantiomer: The filtrate from step 3 can be treated to recover the other enantiomer. This can be achieved by removing the solvent, liberating the free base with NaOH, and then repeating the resolution process with D-(-)-tartaric acid.

Modern Approaches: Stereoselective Synthesis

While classical resolution is a robust technique, it is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer. To overcome this limitation, modern synthetic strategies focus on the de novo stereoselective synthesis of a single enantiomer. These approaches can be broadly categorized into two main strategies:

-

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from nature's "chiral pool," such as amino acids or carbohydrates. For instance, a synthesis could commence from a chiral amino acid like L-alanine, where the stereocenter is already established, and then elaborate the piperazine ring around it.

-

Asymmetric Catalysis: This cutting-edge approach employs a chiral catalyst to induce stereoselectivity in a reaction that transforms achiral or racemic starting materials into a single enantiomeric product. For example, the asymmetric hydrogenation of a suitably substituted pyrazine or the asymmetric alkylation of a piperazinone precursor using a chiral catalyst could, in principle, afford enantiomerically enriched 2-ethylpiperazine.[1]

Workflow Diagram: Enantioselective Synthesis of a 2-Substituted Piperazine

Caption: Strategies for stereoselective synthesis of 2-substituted piperazines.

Differential Pharmacology of 2-Ethylpiperazine Enantiomers: An Area Ripe for Exploration

A critical aspect of this technical guide is the examination of the pharmacological differences between the (R)- and (S)-enantiomers of 2-ethylpiperazine. However, a thorough review of the current scientific literature reveals a notable absence of specific studies detailing the in-vitro or in-vivo activities of these individual stereoisomers. This represents a significant knowledge gap and an opportunity for future research.

Despite the lack of direct evidence for 2-ethylpiperazine, we can draw valuable insights from studies on closely related chiral 2-substituted piperazines. For instance, research on stereoisomers of chiral methyl-substituted aryl piperazinium compounds has demonstrated distinct selectivity for α9 and α7 nicotinic acetylcholine receptors.[2][3] This work highlights that even a subtle change in stereochemistry at the C-2 position can have a profound impact on receptor binding and functional activity.[2][3]

Hypothesized Differential Activities:

Based on the known pharmacology of piperazine derivatives, which frequently target central nervous system (CNS) receptors, it is highly probable that the enantiomers of 2-ethylpiperazine will exhibit differential effects on various neurotransmitter systems. Piperazine-containing compounds are known to interact with a range of receptors, including:

-

Dopamine Receptors: Many antipsychotic and antiemetic drugs with a piperazine core modulate dopamine receptor activity. It is conceivable that one enantiomer of 2-ethylpiperazine may show higher affinity or selectivity for a specific dopamine receptor subtype (e.g., D2 or D3) compared to the other.[4][5]

-

Serotonin Receptors: A vast number of antidepressants and anxiolytics are based on the piperazine scaffold and exert their effects through interactions with serotonin (5-HT) receptors. The (R)- and (S)-enantiomers of 2-ethylpiperazine could display different binding profiles and functional activities (agonist, antagonist, or partial agonist) at various 5-HT receptor subtypes.

-

Adrenergic and Histamine Receptors: Piperazine derivatives are also known to interact with adrenergic and histamine receptors, leading to a range of physiological effects. Stereoselectivity in these interactions is a common phenomenon.

The potential for such differential pharmacology underscores the importance of resolving and studying the individual enantiomers of 2-ethylpiperazine. The development of a single-enantiomer drug, or "chiral switch," from a previously racemic mixture can lead to a therapeutic agent with an improved efficacy-to-safety ratio.

Logical Flow: From Racemate to Enantiopure Drug Candidate

Caption: The drug development pathway for chiral piperazines.

Conclusion and Future Directions

The journey of 2-ethylpiperazine from a simple racemic compound to a pair of distinct enantiomers with potentially unique pharmacological properties encapsulates a central theme in modern drug discovery: the critical importance of stereochemistry. While the historical record of its initial discovery is sparse, the principles governing its synthesis and enantiomeric resolution are well-established and continue to evolve.

The most significant takeaway for researchers and drug development professionals is the untapped potential that lies within the individual enantiomers of 2-ethylpiperazine. The current lack of specific pharmacological data for the (R)- and (S)-forms presents a clear and compelling opportunity for further investigation. Future research should focus on:

-

Systematic Pharmacological Profiling: A comprehensive screening of the (R)- and (S)-enantiomers against a broad panel of CNS and other relevant biological targets is essential to elucidate their individual pharmacological profiles.

-

Development of Efficient Stereoselective Syntheses: While classical resolution is effective, the development of scalable and cost-effective asymmetric syntheses would greatly facilitate the production of enantiomerically pure 2-ethylpiperazine for research and potential therapeutic development.

-

In-Vivo Efficacy and Safety Studies: Following promising in-vitro findings, rigorous in-vivo studies in relevant animal models will be necessary to determine the therapeutic potential and safety profiles of each enantiomer.

By embracing the stereochemical complexity of 2-ethylpiperazine, the scientific community can unlock new possibilities in the design and development of next-generation therapeutics with enhanced selectivity and improved patient outcomes.

References

-

Andleeb, H., Papke, R. L., Richter, K., Grau, V., Hone, A. J., Kerr, A., McIntosh, J. M., Stokes, C., & Thakur, G. A. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2665-2681. [Link]

-

Gettys, K. E., & Dai, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 384-405. [Link]

-

Andleeb, H., Papke, R. L., Richter, K., Grau, V., Hone, A. J., Kerr, A., McIntosh, J. M., Stokes, C., & Thakur, G. A. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2665–2681. [Link]

-

Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Communications, 57(78), 9993-9996. [Link]

-

Various Authors. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

-

Various Authors. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Various Authors. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3418. [Link]

-

Kumar, A., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 21(15), 4546-4557. [Link]

-

Kumar, A., et al. (2013). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 21(15), 4546-57. [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chiral Piperazine Derivatives in Medicinal Chemistry

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical and pharmacological properties.[1][2] Its incorporation into drug candidates often confers favorable characteristics such as improved aqueous solubility, bioavailability, and the ability to modulate target affinity.[3][4] When chirality is introduced to this scaffold, it unlocks a new dimension of molecular complexity and specificity, allowing for the fine-tuning of interactions with biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, application, and significance of chiral piperazine derivatives. We will explore the critical impact of stereochemistry on pharmacology, detail robust synthetic strategies for accessing enantiomerically pure forms, and present case studies of successful chiral piperazine-based drugs.

Introduction: The Convergence of a Privileged Scaffold and Stereochemistry

The Piperazine Moiety: A Cornerstone in Drug Design

The prevalence of the piperazine scaffold in a wide array of therapeutic agents is not coincidental.[5] Its unique structure offers several advantages:

-

Physicochemical Properties : The two basic nitrogen atoms can be protonated at physiological pH, enhancing water solubility and aiding in formulation and absorption.[3] The substituents on these nitrogens can be easily modified to tune lipophilicity and other key drug-like properties.[2]

-

Pharmacokinetic Modulation : The piperazine ring is a common tool used by medicinal chemists to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1][4]

-

Synthetic Tractability : The chemical reactivity of the two nitrogen atoms facilitates straightforward derivatization, allowing for the construction of large compound libraries for screening or for linking different pharmacophores into a single molecule.[2][6]

-

Structural Rigidity : The stable chair conformation of the piperazine ring provides a predictable, semi-rigid scaffold that helps to properly orient functional groups for optimal interaction with biological targets like enzymes and receptors.[3][4]

The Chirality Imperative: From Racemates to Eutomers

Biological systems—enzymes, receptors, and nucleic acids—are inherently chiral. Consequently, the stereochemistry of a drug molecule can have profound implications for its biological activity.[7][8] The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[8][9]

-

Eutomer vs. Distomer : Often, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects or toxicity.[7][8]

-

Improved Therapeutic Index : By developing a single-enantiomer drug, it is possible to achieve a greater therapeutic window, simpler pharmacological profiles, and potentially reduce drug interactions.[7]

The introduction of a chiral center to the piperazine ring, typically by substitution on a carbon atom, creates stereoisomers that can exhibit distinct binding affinities and functional activities.[10] This stereoselectivity is a critical consideration in modern drug design, driving the demand for robust methods to synthesize enantiomerically pure piperazine derivatives.[7][11]

Synthetic Strategies for Stereochemical Control

Accessing enantiomerically pure chiral piperazines is a key challenge. Several strategic approaches have been developed, each with distinct advantages and applications.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most direct methods involves starting from naturally occurring, enantiomerically pure precursors, such as α-amino acids. A described synthetic route allows for the creation of orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps from α-amino acids.[12] This approach is highly valuable as it directly translates the defined stereochemistry of the starting material to the final piperazine core.

Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis aims to create the chiral center during the reaction sequence with high stereocontrol.

-

Catalytic Asymmetric Hydrogenation : This is a powerful and efficient method. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with up to 90% enantiomeric excess (ee), which can then be converted to the corresponding chiral piperazines without loss of optical purity.[13] Another advanced method uses Iridium-catalyzed hydrogenation of activated pyrazines to yield a wide range of chiral piperazines with up to 96% ee.[14][15] This latter method is noted for its high enantioselectivity and scalability, demonstrating its practical utility in drug synthesis.[14][15]

Resolution of Racemates

This classical approach involves synthesizing the piperazine derivative as a racemic mixture and then separating the enantiomers.

-

Diastereomeric Salt Formation : This involves reacting the racemic piperazine with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.

-

Kinetic and Dynamic Kinetic Resolution : These methods employ chiral catalysts or enzymes that preferentially react with one enantiomer over the other, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.[15]

The choice of synthetic strategy often depends on the desired substitution pattern, scalability requirements, and the availability of starting materials.

Case Studies: Chiral Piperazine Derivatives in Drug Discovery

The therapeutic and commercial success of numerous drugs underscores the importance of the chiral piperazine scaffold. The following table highlights several key examples.

| Drug Name | Stereochemistry | Therapeutic Class | Mechanism of Action / Target | Significance of Chirality |

| Levocetirizine | (R)-enantiomer | Antihistamine | Potent and selective inverse agonist of the histamine H1 receptor | The (R)-enantiomer possesses the antihistaminic activity, while the (S)-enantiomer is significantly less active. Use of the single enantiomer avoids potential side effects from the distomer. |

| (S,S)-Reboxetine | (S,S)-enantiomer | Antidepressant | Selective Norepinephrine Reuptake Inhibitor (NRI) | The (S,S)-enantiomer is the more potent and selective NRI compared to other stereoisomers. |

| Posaconazole | Four chiral centers | Antifungal | Inhibitor of sterol 14α-demethylase | The specific stereochemistry is critical for fitting into the active site of the fungal cytochrome P450 enzyme. |

| Aripiprazole | Achiral | Antipsychotic | Partial agonist at D2 and 5-HT1A receptors; antagonist at 5-HT2A receptors | While aripiprazole itself is achiral, it serves as a prominent example of a piperazine-containing drug where structural modifications led to its unique pharmacological profile.[16] |

| Vortioxetine | (S)-enantiomer | Antidepressant | Serotonin reuptake inhibitor and modulator of multiple serotonin receptors | The specific phenylpiperazine structure contributes to its multi-modal mechanism of action.[17] |

Experimental Protocols & Characterization

Ensuring the stereochemical integrity of a synthesized chiral piperazine is paramount. This requires robust analytical techniques alongside validated synthetic protocols.

Protocol: Asymmetric Hydrogenation of a Pyrazine Derivative

This protocol is a representative example based on established literature methods for synthesizing chiral piperazines via catalytic hydrogenation.[14][15]

Objective: To synthesize an enantiomerically enriched piperazine from a corresponding pyrazine precursor.

Materials:

-

Pyrazine substrate (1.0 mmol)

-

[Ir(COD)Cl]₂ (Iridium catalyst precursor, 0.01 mmol)

-

(S,S)-f-Binaphane (Chiral ligand, 0.022 mmol)

-

Benzyl bromide (Activator, 1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (Solvent, 5 mL)

-

High-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation: In a glovebox, add the pyrazine substrate, [Ir(COD)Cl]₂, and the chiral ligand to a vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF to the vial and stir for 10 minutes to allow for catalyst formation.

-

Activation: Add the benzyl bromide activator to the reaction mixture.

-

Hydrogenation: Transfer the vial to the high-pressure reactor. Seal the reactor, purge with H₂ gas three times, and then pressurize to 600 psi of H₂.

-

Reaction: Heat the reactor to 60 °C and stir for 24 hours.

-

Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel to isolate the chiral piperazine product.

-

Characterization: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Rationale: The iridium complex, when combined with a chiral phosphine ligand like f-Binaphane, forms a chiral catalyst. The pyrazine is activated by alkylation with benzyl bromide, making it more susceptible to reduction. The chiral catalyst then directs the addition of hydrogen across the double bonds stereoselectively, resulting in an enantiomerically enriched product.[15]

Characterization: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (ee) of the synthesized chiral piperazine.

Methodology:

-

Column: A chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, etc.) is selected based on screening for the specific compound class.

-

Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds like piperazines.

-

Detection: UV detector set at a wavelength where the compound has strong absorbance.

-

Procedure:

-

Prepare a standard solution of the racemic piperazine to determine the retention times of both enantiomers.

-

Prepare a solution of the synthesized, enantiomerically enriched sample.

-

Inject both samples onto the HPLC system.

-

Integrate the peak areas for both enantiomers in the chromatograms.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

Future Perspectives and Conclusion

The chiral piperazine scaffold is set to remain a highly valuable motif in drug discovery. Future research will likely focus on the development of even more efficient, sustainable, and versatile stereoselective synthetic methods. As our understanding of complex diseases and their biological targets grows, the ability to fine-tune molecular architecture with the precision offered by chiral piperazines will be indispensable. The strategic application of stereochemistry to this privileged scaffold provides a robust platform for designing the next generation of safer and more effective medicines.

References

- Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.

- Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.

- Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.

- Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date.

- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

- Title: Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.

- Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

- Title: The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery.

- Title: The Piperazine Scaffold: A Privileged Motif in Drug Discovery and its Diverse Biological Targets.

- Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Title: Stereoselectivity of drug-receptor interactions.

- Title: Stereochemistry in Drug Action.

- Title: Stereoselectivity in Drug Action and Disposition: An Overview.

- Title: The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.

- Title: Stereoselectivity of drug-receptor interactions.

- Title: Stereospecificity – Knowledge and References.

- Title: Application of Chiral Piperidine Scaffolds in Drug Design.

- Title: The medicinal chemistry of piperazines: A review.

- Title: Application of Chiral Piperidine Scaffolds in Drug Design.

- Title: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.

- Title: The medicinal chemistry of piperazines: A review.

- Title: Piperazine.

- Title: The Role of Piperazine Derivatives in Modern Drug Discovery.

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselectivity of drug-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. [PDF] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chiral Landscape: A Technical Guide to the Safe Handling of (R)-2-Ethyl-piperazine

This guide provides a comprehensive overview of the essential safety and handling protocols for (R)-2-Ethyl-piperazine, a chiral building block of significant interest in contemporary drug discovery and development. Recognizing the audience of experienced researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a synthesized perspective grounded in the principles of chemical reactivity, risk assessment, and best laboratory practices, with a critical eye toward the implications of its chirality. While specific toxicological data for the (R)-enantiomer is limited, this guide establishes a robust safety framework by leveraging data from the racemic mixture and structurally related piperazine derivatives.

Compound Identification and Physicochemical Profile

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical properties.

| Identifier | Value | Source |

| Chemical Name | (R)-2-Ethylpiperazine | N/A |

| CAS Number | 393781-72-1 | [1] |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Predicted Boiling Point | 169.5 ± 8.0 °C | [1] |

| Predicted Density | 0.839 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.31 ± 0.40 | [2] |

Hazard Identification and GHS Classification

While a specific Safety Data Sheet for (R)-2-Ethylpiperazine is not widely available, the GHS classification for the racemic 2-Ethylpiperazine and the dihydrochloride salt of the (R)-enantiomer provide a strong basis for a conservative risk assessment.

GHS Classification for 2-Ethylpiperazine (Racemate): [3]

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.

GHS Classification for (R)-2-Ethylpiperazine Dihydrochloride: [4]

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.

Based on these classifications, (R)-2-Ethylpiperazine should be handled as a hazardous substance that can cause significant irritation to the skin, eyes, and respiratory system, and is harmful if ingested, inhaled, or absorbed through the skin.[2]

The Criticality of Chirality in Safety Assessment

In drug development, the stereochemistry of a molecule can have profound implications for its pharmacological activity and toxicological profile. While specific data on the differential toxicity of the (R) and (S) enantiomers of 2-ethylpiperazine is not available, it is a critical consideration for any research program. The interaction of a chiral molecule with biological systems (enzymes, receptors, etc.), which are themselves chiral, can lead to enantiomer-specific effects. Therefore, it is prudent to assume that the toxicological profile of the racemate may not fully represent the hazards of the pure enantiomer. Researchers should be vigilant for any unexpected biological responses when working with the pure (R)-enantiomer.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount.

Engineering Controls

-

Fume Hood: All handling of (R)-2-Ethylpiperazine, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Ventilation: General laboratory ventilation should be maintained to ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and a critical barrier between the researcher and the chemical.

Caption: PPE Selection Workflow for (R)-2-Ethylpiperazine.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[5]

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Transfers: Use appropriate tools (e.g., spatulas, syringes) for transfers to minimize the generation of dust or aerosols.

-

Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2]

-

Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.

-

Light and Heat: Protect from direct sunlight and heat sources.[2]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills

Caption: Spill Response Workflow.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Hazardous Combustion Products: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

-

Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Waste Disposal

All waste containing (R)-2-Ethylpiperazine must be handled as hazardous waste.

-

Containers: Collect waste in clearly labeled, sealed containers.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

(R)-2-Ethylpiperazine is a valuable chiral intermediate with a manageable, yet significant, hazard profile. A thorough understanding of its properties, coupled with stringent adherence to the engineering controls, personal protective equipment, and handling protocols outlined in this guide, is essential for its safe utilization in the research and development of new medicines. The absence of enantiomer-specific toxicological data underscores the need for a cautious and conservative approach to safety. As with all chemicals in a research setting, a dynamic risk assessment should be a continuous process, adapting to new information and the specific experimental context.

References

-

2-HYDROXY ETHYL PIPERAZINE. (2023-09-21). (URL: [Link])

-

Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98% - Cole-Parmer. (URL: [Link])

-

N-ethyl piperazine - ChemBK. (URL: [Link])

-

2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem - NIH. (URL: [Link])

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Ethylpiperazine | C6H14N2 | CID 14094188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]